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Compound of Interest

2-(Benzyloxy)-4-bromo-1-
Compound Name:
fluorobenzene

cat. No.: B1379278

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(benzyloxy)-4-bromo-1-fluorobenzene, a halogenated aromatic compound
with significant potential as a synthetic intermediate in medicinal chemistry and materials
science. This document outlines the compound's key physical characteristics, detailed
experimental protocols for its synthesis and characterization, and discusses its applications in
drug discovery and development. The information is presented to be a valuable resource for
researchers and professionals working with this versatile molecule.

Core Physical Properties

The physical properties of 2-(benzyloxy)-4-bromo-1-fluorobenzene are crucial for its
handling, storage, and application in various chemical reactions. The following table
summarizes the key physical data available for this compound.
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Property Value Source
CAS Number 202857-88-3 [1]
Molecular Formula Ci3H10BrFO [2]
Molecular Weight 281.12 g/mol [11[2]
Appearance Solid (predicted) -

Data not available. For the

isomer 4-(benzyloxy)-1-bromo-
Melting Point 2-fluorobenzene, the melting -

point is reported as 31.0-37.0

°C.[3][4]

Boiling Point 322.8 £ 27.0 °C (Predicted) -

Data not available. For the
Densit isomer 4-(benzyloxy)-2-bromo-
ensi -
Y 1-fluorobenzene, the predicted

density is 1.445 + 0.06 g/cm3.

The benzyloxy group is
expected to influence its
solubility in organic solvents. It
is likely soluble in polar aprotic
solvents like DMF and THF,
Solubility which are used in its synthesis. ]
The lack of a benzyloxy group
in the related compound 4-
bromofluorobenzene affects its
solubility, suggesting the
importance of this functional

group.[1]

ZLVBPRJVAJMBHD-
InChl Key [1]
UHFFFAOYSA-N

Synthesis Protocols
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Two primary synthetic routes for 2-(benzyloxy)-4-bromo-1-fluorobenzene have been
reported. The following sections provide detailed experimental protocols for each method.

Benzylation Followed by Regioselective Bromination

This is a common and effective method for the synthesis of 2-(benzyloxy)-4-bromo-1-
fluorobenzene, starting from 4-fluorophenol.

Step 1: Benzylation of 4-Fluorophenol

o Reaction: 4-fluorophenol is reacted with benzyl bromide in the presence of a base, such as
potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

e Procedure:

o

To a solution of 4-fluorophenol in DMF, add potassium carbonate.
o Slowly add benzyl bromide to the mixture at room temperature.

o Stir the reaction mixture for several hours until the reaction is complete (monitored by
TLC).

o Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain 2-(benzyloxy)-4-fluorobenzene.

Step 2: Regioselective Bromination

e Reaction: The intermediate, 2-(benzyloxy)-4-fluorobenzene, undergoes regioselective
bromination at the position ortho to the benzyloxy group using a strong base and a bromine

source.
e Procedure:

o Dissolve 2-(benzyloxy)-4-fluorobenzene in anhydrous tetrahydrofuran (THF) and cool the
solution to -78 °C under an inert atmosphere.
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o Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.
o Stir the mixture at -78 °C for a period to allow for deprotonation.

o Add a solution of bromine (Brz) in THF dropwise to the reaction mixture.

o Allow the reaction to warm to room temperature and stir until completion.

o Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

o Extract the product with an organic solvent, wash with brine, dry, and concentrate.

o Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-4-
bromo-1-fluorobenzene.[1]

Fluorine-Bromine Exchange in Polyhalogenated Arenes

This method involves the selective substitution of a bromine atom with a fluorine atom in a
dibrominated precursor.

» Reaction: 2-(benzyloxy)-1,4-dibromobenzene is treated with a fluoride source, such as
potassium fluoride (KF), in the presence of a crown ether to facilitate the halogen exchange.

e Procedure:

o In a reaction vessel, combine 2-(benzyloxy)-1,4-dibromobenzene, potassium fluoride, and
18-crown-6 in DMF.

o Heat the reaction mixture to an elevated temperature (e.g., 120 °C) and stir for an
extended period (e.g., 24 hours).

o Monitor the reaction progress by TLC or GC-MS.
o After completion, cool the mixture to room temperature and add water.

o Extract the product with an organic solvent, wash the organic layer with water and brine,
and dry over anhydrous sodium sulfate.
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o Remove the solvent under reduced pressure and purify the residue by column
chromatography to isolate 2-(benzyloxy)-4-bromo-1-fluorobenzene.[1]

Below is a DOT script for the logical workflow of the primary synthesis route.

Benzylation Regioselective Bromination
4-Fluorophenol (Benzyl bromide, K2CO3, DMF) |—> 2-(Benzyloxy)-4-fluorobenzene g (LDA, Br2, THF, -78°C) — 2-(Benzyloxy)-4-bromo-1-fluorobenzene

Click to download full resolution via product page

Fig. 1. Synthesis workflow for 2-(benzyloxy)-4-bromo-1-fluorobenzene.

Spectroscopic and Chromatographic
Characterization

Accurate characterization of 2-(benzyloxy)-4-bromo-1-fluorobenzene is essential to confirm
its identity and purity. The following are the expected outcomes from standard analytical
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons and the benzyloxy group. The methylene protons (-CHz-) of the benzyloxy
group are anticipated to appear as a singlet in the region of 4 4.9-5.1 ppm.[1] The aromatic
protons will exhibit complex splitting patterns due to the substitution on the benzene rings.

e 13C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the
molecule. The chemical shifts will be influenced by the electronegativity of the attached
atoms (Br, F, O) and the aromatic ring currents. Due to the "heavy atom effect” of bromine,
the carbon to which it is attached may show a chemical shift that is further upfield than what
would be predicted based on electronegativity alone.[5]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.
Expected characteristic absorption bands include:
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C-H stretching vibrations for the aromatic rings.

C=C stretching vibrations within the aromatic rings.

C-O-C stretching for the ether linkage.

C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of

281.12 g/mol , with a characteristic isotopic pattern due to the presence of bromine ("°Br and

81Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Development

2-(Benzyloxy)-4-bromo-1-fluorobenzene serves as a valuable building block in the synthesis

of more complex molecules with potential biological activity. Its utility in drug discovery stems

from the strategic placement of its functional groups.

Synthetic Handle: The bromine atom acts as a versatile synthetic handle for various cross-
coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for
the introduction of diverse molecular fragments.[1]

Pharmacophore Component: The fluorinated benzyloxy moiety can be a key component of a
pharmacophore, potentially enhancing binding affinity to biological targets and improving
pharmacokinetic properties like metabolic stability and membrane permeability.

Intermediate for Bioactive Molecules: Derivatives of this compound have been investigated
for a range of therapeutic applications:

o Anti-inflammatory Agents: Some derivatives have shown potential to inhibit leukotriene
synthesis, a key pathway in inflammatory responses.[1]

o Anticancer Agents: There is interest in their potential to modulate signaling pathways
involved in cancer cell proliferation, such as the MAPK14 pathway.[1]
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o Diabetes Research: Related benzyloxy derivatives have been studied for their ability to
enhance glucose-dependent insulin secretion.[1]

The following diagram illustrates the role of 2-(benzyloxy)-4-bromo-1-fluorobenzene as a
precursor in the synthesis of potential drug candidates.

2-(Benzyloxy)-4-bromo-1-fluorobenzene

l

Cross-Coupling Reactions
(e.g., Suzuki, Heck)

Functionalized Intermediate

Further Chemical Modifications

Potential Drug Candidate

Click to download full resolution via product page

Fig. 2: Role in the synthesis of potential drug candidates.

Safety and Handling

Detailed safety information for 2-(benzyloxy)-4-bromo-1-fluorobenzene is not widely
available. As with any chemical, it should be handled with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted
in a well-ventilated fume hood. For the related compound 4-(benzyloxy)-1-bromo-2-
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fluorobenzene, it is indicated to cause skin and serious eye irritation, and may cause
respiratory irritation.[3]

Conclusion

2-(Benzyloxy)-4-bromo-1-fluorobenzene is a synthetically valuable compound with significant
potential for application in medicinal chemistry and materials science. This guide has provided
a summary of its physical properties, detailed synthetic protocols, and an overview of its role in
the development of new bioactive molecules. The information presented here should serve as
a useful resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1379278?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

